

# Advanced Characterization Guide: FTIR Profiling of 2-Bromo-3-methyl-6-nitrobenzoic Acid

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## Compound of Interest

Compound Name:	2-Bromo-3-methyl-6-nitrobenzoic acid
CAS No.:	1807109-55-2
Cat. No.:	B1447119

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## Introduction

**2-Bromo-3-methyl-6-nitrobenzoic acid** (CAS: 1807109-55-2) is a highly functionalized aromatic scaffold often used as an intermediate in the synthesis of heterocycles and pharmaceutical active ingredients (APIs).[1] Its structure features a "crowded" benzene ring with four contiguous substituents, creating a unique steric environment that significantly influences its vibrational spectroscopy.

This guide provides a technical breakdown of the compound's infrared absorption profile.[2][3][4] Unlike standard spectral lists, this analysis accounts for the Steric Inhibition of Resonance (SIR) caused by the di-ortho substitution pattern, which alters the expected frequencies of the carboxylic acid group.

## Structural Context & Steric "Crowding"

The molecule features a carboxylic acid group at position 1, flanked by a Bromine atom (pos 2) and a Nitro group (pos 6).

- The "Ortho Effect": The bulky Br and NO<sub>2</sub> groups force the carboxylic acid moiety out of the plane of the benzene ring.
- Spectral Consequence: This deconjugation disrupts the resonance between the C=O bond and the aromatic ring. Consequently, the C=O stretching frequency is expected to shift to a higher wavenumber (closer to aliphatic acids) compared to typical planar aromatic acids like benzoic acid.

## Detailed Peak Assignment (Functional Group Analysis)

The following table synthesizes characteristic absorption zones based on the specific electronic and steric environment of the molecule.

Functional Group	Vibration Mode	Frequency Range (cm <sup>-1</sup> )	Intensity	Mechanistic Insight
Carboxylic Acid	O-H Stretch	2500 – 3300	Broad, Med	Diagnostic: Typical broad "hump" due to strong intermolecular hydrogen bonding (dimer formation). It often obscures aromatic C-H stretches.
Carboxylic Acid	C=O[5] Stretch	1700 – 1725	Strong	Critical QC Marker: Due to steric twisting (SIR), the C=O bond has less single-bond character than planar benzoic acid (which absorbs ~1680-1690 cm <sup>-1</sup> ). Expect this peak to be sharp and distinct.
Nitro Group (-NO <sub>2</sub> )	Asymmetric Stretch	1530 – 1550	Strong	The nitro group is also sterically crowded. This band is a primary confirmation of the nitration step during synthesis.

Nitro Group (-NO <sub>2</sub> )	Symmetric Stretch	1340 – 1360	Strong	Often appears as a sharp doublet or shoulder. Paired with the 1530 band, it confirms the NO <sub>2</sub> moiety.
Aromatic Ring	C=C Stretch	1450 – 1600	Medium	Multiple bands representing the "breathing" of the benzene ring.
Methyl Group (-CH <sub>3</sub> )	C-H Bend	1375 – 1385	Medium	The "umbrella" mode. Useful to distinguish from non-methylated analogs (e.g., 2-bromo-6-nitrobenzoic acid).
Aryl Bromide (C-Br)	C-Br Stretch	1030 – 1075	Med/Weak	Aryl bromides have characteristic bands here, though often overlapped. A second, stronger band may appear in the fingerprint region (600-700 cm <sup>-1</sup> ).
Aromatic C-H	OOP Bending	800 – 860	Strong	Substitution Pattern: The two remaining aromatic protons (positions 4 and

5) are adjacent. This "ortho-like" coupling of protons typically yields a strong band in this region.

## Comparative Analysis: Technique & Synthesis Monitoring

### A. Technique Comparison: ATR vs. Transmission (KBr)

For this specific solid acid, the choice of sampling technique affects data quality.

Feature	ATR (Attenuated Total Reflectance)	Transmission (KBr Pellet)
Sample Prep	Zero Prep: Place solid directly on crystal.[4]	High Prep: Grind with KBr, press into pellet.
Resolution	Slightly lower; peak intensities decrease at higher wavenumbers.	Higher resolution; true relative intensities.
Suitability	Recommended for Routine QC. Fast and reproducible.	Recommended for Structural Elucidation. Better for resolving sharp fingerprint peaks.
Risk Factor	Crystal Contact: High melting point solids (>180°C) may not contact the crystal well without high pressure. Use a Diamond ATR with a high-pressure clamp.	Moisture: KBr is hygroscopic. Absorbed water will create a fake O-H peak at 3400 cm <sup>-1</sup> , confusing the analysis of the acid's O-H band.

### B. Synthesis Monitoring: Target vs. Precursors

FTIR is an excellent "Go/No-Go" tool for monitoring the synthesis of this molecule.

## Scenario 1: Nitration of 2-Bromo-3-methylbenzoic acid

- Precursor Spectrum: Shows C=O and C-Br peaks but lacks the strong NO<sub>2</sub> bands at 1530/1350 cm<sup>-1</sup>.
- Target Spectrum: Appearance of two dominant bands at 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup> confirms successful nitration.

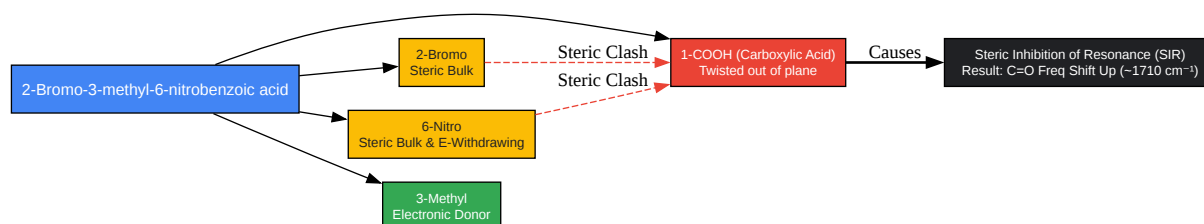
## Scenario 2: Sandmeyer Reaction (from 2-Amino-3-methyl-6-nitrobenzoic acid)

- Precursor Spectrum: Shows a distinct doublet around 3300-3500 cm<sup>-1</sup> (N-H stretch) and a bending mode at ~1620 cm<sup>-1</sup>.
- Target Spectrum: Complete disappearance of the N-H doublet. If N-H peaks remain, the reaction is incomplete.

## Visualization of Structural Logic & QC Workflow

### Diagram 1: Structural Analysis & Steric Effects

The following diagram illustrates the "Crowded" nature of the molecule and the resulting steric inhibition of resonance (SIR).

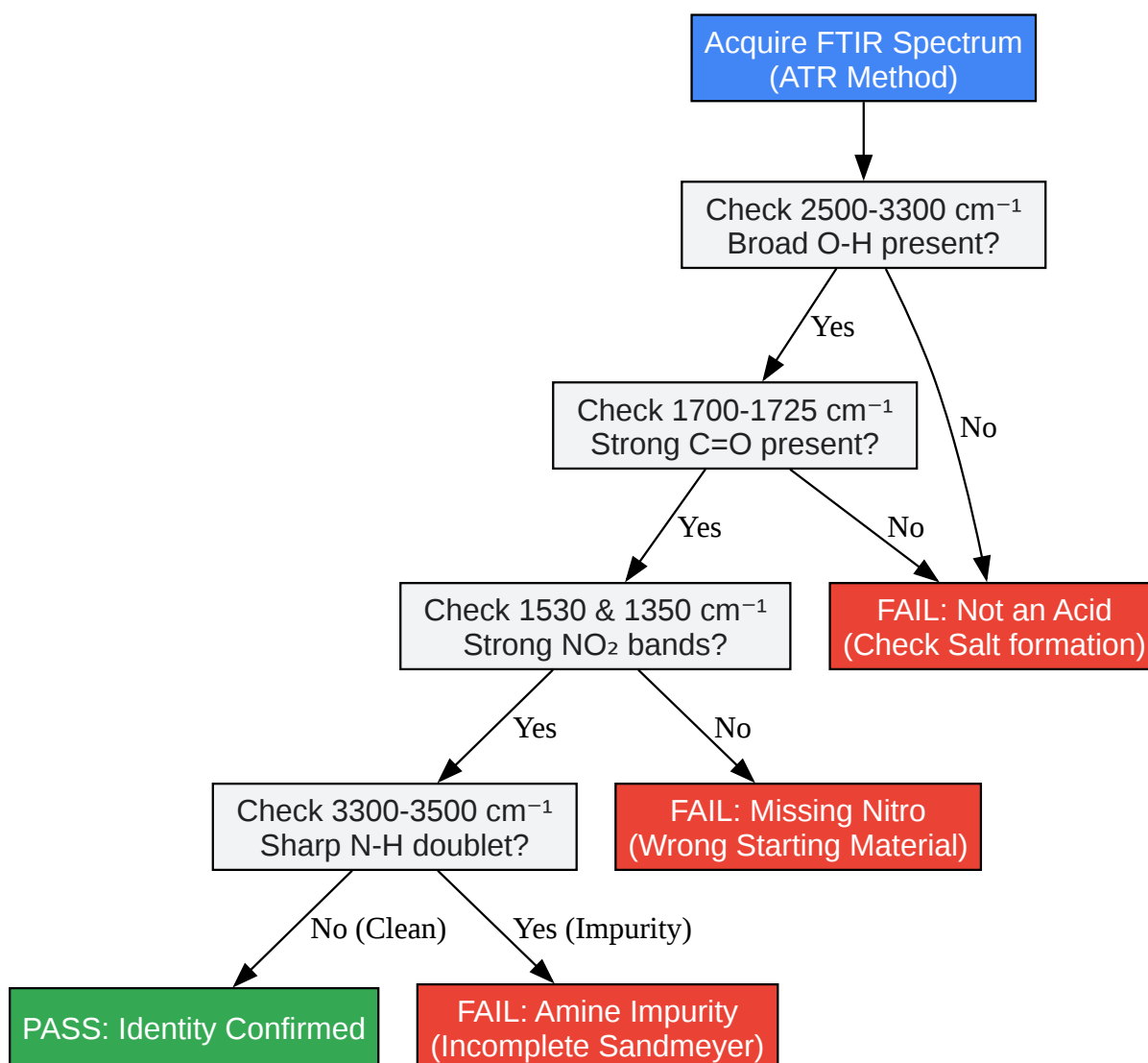


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Caption: Steric clashes from Br (pos 2) and NO<sub>2</sub> (pos 6) force the Carboxyl group out of plane, increasing the C=O stretching frequency.

## Diagram 2: QC Decision Tree (Pass/Fail)

A logical workflow for validating the product identity using FTIR.



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Caption: Step-by-step spectral validation workflow to distinguish the target molecule from common precursors and impurities.

## Experimental Protocol (ATR-FTIR)[6][8]

To ensure reproducible results consistent with the data above, follow this protocol:

- Instrument Setup: Use an FTIR spectrometer with a Diamond ATR accessory (e.g., Bruker, PerkinElmer, or Thermo Nicolet).
- Cleaning: Clean the crystal with isopropanol and ensure it is dry.[4] Run a Background Scan (air) to remove atmospheric CO<sub>2</sub> and H<sub>2</sub>O contributions.
- Sample Loading: Place approximately 2–5 mg of the solid **2-Bromo-3-methyl-6-nitrobenzoic acid** onto the center of the crystal.
- Compression: Lower the pressure arm. Crucial: Apply maximum pressure suitable for the crystal. High pressure is required to ensure intimate contact between the hard crystalline solid and the ATR element, otherwise, the peaks (especially C-H and fingerprint) will appear weak and noisy.
- Acquisition:
  - Resolution: 4 cm<sup>-1</sup>[6]
  - Scans: 16 or 32 (to average out noise)
  - Range: 4000 – 600 cm<sup>-1</sup>
- Post-Processing: Apply "ATR Correction" (if comparing to library KBr spectra) to adjust for the penetration depth dependence on wavelength.

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